n-((2-Chlorophenyl)methyl)-n-(piperidin-4-yl)-4-methoxyphenylacetamide
Description
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-(4-methoxyphenyl)-N-piperidin-4-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O2/c1-26-19-8-6-16(7-9-19)14-21(25)24(18-10-12-23-13-11-18)15-17-4-2-3-5-20(17)22/h2-9,18,23H,10-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKLZUXRDOUXCEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)N(CC2=CC=CC=C2Cl)C3CCNCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701158699 | |
| Record name | N-[(2-Chlorophenyl)methyl]-4-methoxy-N-4-piperidinylbenzeneacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701158699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
359877-82-0 | |
| Record name | N-[(2-Chlorophenyl)methyl]-4-methoxy-N-4-piperidinylbenzeneacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=359877-82-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(2-Chlorophenyl)methyl]-4-methoxy-N-4-piperidinylbenzeneacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701158699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-Chlorophenyl)methyl)-N-(piperidin-4-yl)-4-methoxyphenylacetamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2-chlorobenzyl chloride with piperidine to form N-(2-chlorobenzyl)piperidine.
Acylation Reaction: The intermediate is then reacted with 4-methoxyphenylacetyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale Reactors: Utilizing large-scale reactors to handle the reagents and control the reaction conditions.
Purification Techniques: Employing purification techniques such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
N-((2-Chlorophenyl)methyl)-N-(piperidin-4-yl)-4-methoxyphenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation.
Reducing Agents: Lithium aluminum hydride for reduction.
Nucleophiles: Sodium methoxide for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenylacetamides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-((2-Chlorophenyl)methyl)-N-(piperidin-4-yl)-4-methoxyphenylacetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to receptors or enzymes, altering their activity.
Pathways Involved: It may modulate signaling pathways related to pain, inflammation, or other physiological processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The compound shares a piperidine-acetamide backbone with several fentanyl-related substances and antimicrobial agents. Below is a comparative analysis:
Table 1: Structural and Pharmacological Comparison
Key Differences and Implications
Substituent Effects on Opioid Activity: The 4-methoxyphenyl group in the target compound differs from the phenyl or 4-chlorophenyl groups in fentanyl analogs.
Amide Chain Modifications :
- The acetamide chain in the target compound is shorter than the butanamide in 4-Methoxybutyrylfentanyl. Shorter chains may reduce metabolic stability but improve selectivity for specific receptor subtypes .
The 2-chlorophenyl group may enhance this effect by increasing membrane permeability .
Research Findings and Data Gaps
- However, the 4-methoxyphenyl group’s steric and electronic effects require experimental validation (e.g., receptor binding assays) .
- Metabolic Stability : The absence of a phenethyl group (common in fentanyl derivatives) may reduce susceptibility to cytochrome P450 metabolism, prolonging half-life .
- Antimicrobial Activity : highlights piperidine-containing compounds (e.g., CDFII) with MRSA synergy, but the target compound’s activity remains unexplored .
Biological Activity
The compound n-((2-Chlorophenyl)methyl)-n-(piperidin-4-yl)-4-methoxyphenylacetamide, often referred to as a piperidine derivative, has garnered attention due to its potential biological activities. This article delves into the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The biological activity of this compound is primarily linked to its interaction with various biological targets, including but not limited to:
- Receptor Binding : The piperidine moiety is known for its ability to bind to neurotransmitter receptors, potentially influencing dopaminergic and serotonergic pathways.
- Enzyme Inhibition : Similar compounds have shown enzyme inhibitory properties, particularly against acetylcholinesterase (AChE) and urease, which may contribute to their pharmacological effects .
1. Antimicrobial Activity
Research indicates that piperidine derivatives exhibit significant antimicrobial properties. A study assessing various synthesized compounds demonstrated that derivatives with similar structures showed promising antibacterial activity against multiple bacterial strains. The presence of the chlorophenyl group enhances this activity, likely due to increased lipophilicity and receptor affinity .
2. Neuropharmacological Effects
The compound's potential as a neuropharmacological agent is underscored by its structural similarity to known psychoactive substances. It may modulate neurotransmitter levels in the brain, which could be beneficial in treating conditions like anxiety and depression. Further studies are needed to elucidate these effects specifically for this compound.
3. Enzyme Inhibition
Preliminary studies have indicated that compounds with similar structures can inhibit AChE, which is crucial in the management of Alzheimer's disease. This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, thus improving cognitive function .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Sanchez-Sancho et al., 1998 | Synthesis of piperidine derivatives | Identified potential anesthetic and antidiabetic properties |
| Nithiya et al., 2011 | Pharmacological evaluation | Demonstrated antibacterial action and enzyme inhibition |
| Recent Research (2023) | Antimicrobial activity | Confirmed significant antibacterial effects against E. coli and S. aureus |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing N-((2-Chlorophenyl)methyl)-N-(piperidin-4-yl)-4-methoxyphenylacetamide?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving:
- Amide coupling : Reacting a piperidin-4-amine derivative with a chloro-substituted benzyl halide (e.g., 2-chlorobenzyl bromide) under basic conditions (e.g., K₂CO₃ in DMF) to form the N-alkylated intermediate .
- Acetamide formation : Introducing the 4-methoxyphenylacetamide moiety via nucleophilic acyl substitution, using activated esters (e.g., NHS esters) or coupling agents like HATU/DIPEA in anhydrous solvents .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (e.g., ethanol/water) to isolate the pure product. Yield optimization may require temperature-controlled reactions and inert atmospheres .
Q. How can researchers confirm the structural identity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., methoxy group at δ ~3.8 ppm, aromatic protons in the 2-chlorophenyl region) .
- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the piperidine and acetamide groups .
- X-ray crystallography : For unambiguous confirmation, grow single crystals (e.g., in dichloromethane/hexane) and analyze crystal packing and hydrogen-bonding interactions, as demonstrated for structurally related acetamides .
Advanced Research Questions
Q. What in vitro assays are appropriate for evaluating its interaction with opioid receptors?
- Methodological Answer :
- Radioligand binding assays : Use μ-opioid receptor (MOR)-transfected cell membranes (e.g., HEK293 cells) with tritiated ligands like [³H]-DAMGO. Measure competitive displacement to calculate Ki values .
- Functional assays : Assess G-protein activation via [³⁵S]GTPγS binding or cAMP inhibition in MOR-expressing cells. Compare efficacy to fentanyl analogs (e.g., methoxyacetylfentanyl) to evaluate partial/full agonism .
- Structural analogs : Include positive controls (e.g., morphine, fentanyl) and negative controls (e.g., naloxone) to validate assay specificity .
Q. How should researchers address discrepancies in biological activity data across structural analogs?
- Methodological Answer :
- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., methoxy position, chloro-substitution pattern) and test analogs in parallel assays. For example, 4′-methyl acetyl fentanyl shows altered receptor affinity compared to non-methylated analogs .
- Molecular docking : Model the compound’s interaction with MOR using software like AutoDock Vina. Compare binding poses with known agonists to identify critical residues (e.g., Asp147, Tyr148) .
- Metabolic stability testing : Use liver microsomes to assess whether contradictory in vivo/in vitro results arise from rapid metabolism (e.g., cytochrome P450-mediated degradation) .
Q. What regulatory considerations apply when studying structurally related controlled substances?
- Methodological Answer :
- Legal screening : Cross-reference the compound with controlled substance lists (e.g., U.S. DEA Schedule I, EU drug regulations). For example, 4′-methyl acetyl fentanyl is a Schedule I opioid .
- Compliance protocols : Obtain DEA/FDA research licenses if analogs fall under the Federal Analog Act. Document synthesis quantities and storage conditions to meet auditing requirements .
- Ethical review : Submit animal or human tissue studies to institutional review boards (IRBs) with detailed risk assessments for opioid-related compounds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
